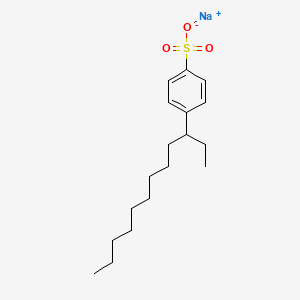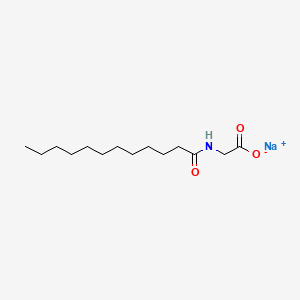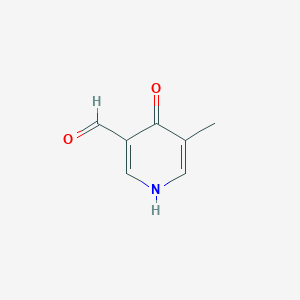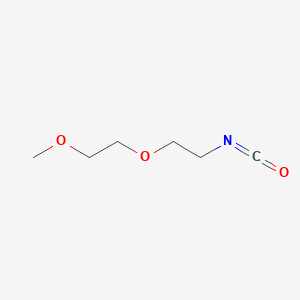
1-Isocyanato-2-(2-methoxyethoxy)ethane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 1-Isocyanato-2-(2-methoxyethoxy)ethane is C8H15NO4. It has a molecular weight of 189.209 g/mol . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 27 bonds, including 12 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 isocyanate (aliphatic), and 3 ethers (aliphatic) .Applications De Recherche Scientifique
1-MEE is widely used in scientific research applications due to its versatility and low cost. It is used as a reagent in organic synthesis, as a catalyst in the production of polyurethane and other polymers, and as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of pharmaceuticals and in the synthesis of polymers.
Mécanisme D'action
Target of Action
Mode of Action
1-Isocyanato-2-(2-methoxyethoxy)ethane, like other isocyanates, is highly reactive due to the isocyanate functional group (-N=C=O). It can react with compounds containing active hydrogen atoms to form urethane linkages. This reactivity is utilized in various applications, including polymer synthesis and surface modification.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of compounds with active hydrogen atoms in the environment could lead to premature reactions. Additionally, factors such as temperature and pH could potentially affect the compound’s reactivity and stability.
Avantages Et Limitations Des Expériences En Laboratoire
1-MEE has several advantages for use in laboratory experiments. It is a low-cost reagent and has a low melting point, which makes it easy to handle and store. It is also a relatively stable compound and can be stored for long periods of time without degradation. On the other hand, 1-MEE is a hazardous compound and should be handled with caution. It is also a highly reactive compound and should be used in a well-ventilated area.
Orientations Futures
1-MEE has many potential applications in the fields of organic synthesis, pharmaceuticals, and polymers. Further research is needed to explore its potential as a catalyst in the production of polyurethane and other polymers. Additionally, its potential as an anti-inflammatory agent and as a modulator of gene expression needs to be further investigated. Finally, its potential as a therapeutic agent needs to be explored, as it has been shown to have some beneficial effects in animal models.
Propriétés
IUPAC Name |
1-isocyanato-2-(2-methoxyethoxy)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-4-5-10-3-2-7-6-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXNGTNNESSITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
154932-88-4 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154932-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701194441 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154932-88-4, 90426-82-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-2-(2-methoxyethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






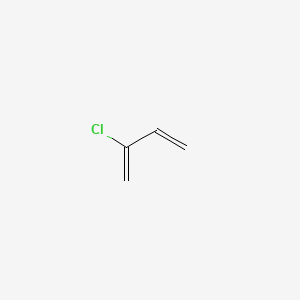

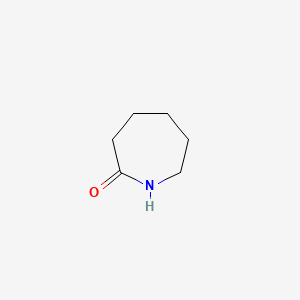
![2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B3431445.png)

